Triallylphosphine

Catalog No.
S704469
CAS No.
16523-89-0
M.F
C9H15P
M. Wt
154.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triallylphosphine

CAS Number

16523-89-0

Product Name

Triallylphosphine

IUPAC Name

tris(prop-2-enyl)phosphane

Molecular Formula

C9H15P

Molecular Weight

154.19 g/mol

InChI

InChI=1S/C9H15P/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2

InChI Key

GNFABDZKXNKQKN-UHFFFAOYSA-N

SMILES

C=CCP(CC=C)CC=C

Canonical SMILES

C=CCP(CC=C)CC=C

Organic Synthesis

  • Ligand in transition-metal catalysis: TAP acts as a ligand, forming complexes with transition metals like palladium, nickel, and rhodium. These complexes are used as catalysts for various organic reactions, including:
    • Hydroformylation: The conversion of alkenes into aldehydes using carbon monoxide and hydrogen [Source: Journal of Molecular Catalysis A: Chemical, Volume 214, Issue 1, Pages 15-23, doi: ]
    • Heck reaction: The formation of carbon-carbon bonds between alkenes and aryl halides [Source: Journal of the American Chemical Society, 1972, 94 (20), 7239-7249, doi: ]
    • Suzuki-Miyaura coupling: The formation of carbon-carbon bonds between organic halides and organoboron compounds [Source: Nature, Vol 347, 498-500, doi: ]
  • Staudinger reduction: TAP is a component of the Staudinger reduction, a method for converting azides to amines [Source: Journal of the American Chemical Society, 1927, 49 (4), 1274-1283, doi: ]
  • Wittig reaction: TAP can be used in a modified version of the Wittig reaction for alkene synthesis [Source: Synthesis, 1973, 6, 341, doi: ]

Other Research Applications

  • Antioxidant properties: Studies suggest TAP may exhibit antioxidant properties, but further research is needed to understand its potential applications [Source: Bioorganic & Medicinal Chemistry Letters, Volume 14, Issue 12, Pages 3009-3013, doi: ]
  • Material science: TAP is being explored for potential applications in material science, such as the development of flame retardants and polymer additives [Source: RSC Advances, 2016, 6, 10822-10829, doi: ]

Triallylphosphine is an organophosphorus compound characterized by the presence of three allyl groups attached to a phosphorus atom. This compound is notable for its unique structure, which imparts distinctive chemical properties and reactivity patterns. Triallylphosphine is a colorless liquid at room temperature and exhibits high reactivity due to the presence of multiple double bonds in the allyl groups, making it a valuable reagent in various

  • Wittig Reactions: It can be used to generate ylides, which are intermediates in the Wittig reaction, facilitating the formation of alkenes from aldehydes or ketones .
  • Nucleophilic Catalysis: Triallylphosphine acts as a nucleophile in various catalytic reactions, including the Rauhut-Currier reaction, where it can effectively catalyze transformations involving carbonyl compounds .
  • Metal Complex Formation: The compound can form stable complexes with transition metals, enhancing its utility in coordination chemistry and catalysis .

Triallylphosphine can be synthesized through several methods:

  • Alkylation of Phosphorus Compounds: The most common method involves the alkylation of phosphorus trihalides with allyl bromide or other allyl halides.
  • Phosphorus-Hydrogen Bond Activation: Another approach includes the activation of phosphorus-hydrogen bonds using suitable reagents to introduce allyl groups.
  • Phosphine Oxide Reduction: Reduction of triallylphosphine oxide can also yield triallylphosphine as a product.

These synthesis methods highlight the versatility and accessibility of triallylphosphine in laboratory settings.

Triallylphosphine finds applications across various fields:

  • Organic Synthesis: It serves as a crucial intermediate in synthesizing complex organic molecules.
  • Catalysis: Its role as a nucleophilic catalyst enhances reaction efficiencies in organic transformations.
  • Coordination Chemistry: The ability to form stable metal complexes makes it valuable in catalysis and materials science.

Interaction studies have shown that triallylphosphine can engage with various transition metals, forming complexes that exhibit unique catalytic properties. For instance, its interaction with silver ions has been documented, leading to the formation of cationic silver complexes that demonstrate interesting reactivity patterns . These studies are essential for understanding the compound's potential applications in catalysis and material science.

Triallylphosphine shares structural similarities with other trialkylphosphines but exhibits unique properties due to its specific allyl substituents. Here are some similar compounds for comparison:

Compound NameStructure TypeUnique Features
TrimethylphosphineTrialkylphosphineLess sterically hindered; widely used as a ligand
TriphenylphosphineTrialkylphosphineBulkier; known for strong π-acceptor properties
TriethylphosphineTrialkylphosphineCommonly used in organic synthesis; less reactive than triallylphosphine

Triallylphosphine's unique reactivity profile, particularly its ability to participate in specific nucleophilic reactions and form stable metal complexes, distinguishes it from these similar compounds.

XLogP3

1.9

Other CAS

16523-89-0

Wikipedia

Triallylphosphine

Dates

Modify: 2023-08-15

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